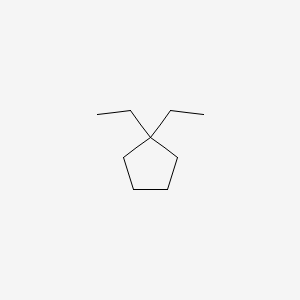
Cyclopentane, 1,1-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, 1,1-diethyl- is an organic compound with the molecular formula C9H18. It is a derivative of cyclopentane, where two ethyl groups are attached to the same carbon atom in the cyclopentane ring. This compound is also known by its IUPAC name, 1,1-diethylcyclopentane. It is a colorless liquid with a characteristic odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentane, 1,1-diethyl- can be synthesized through several methods. One common method involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, cyclopentane, 1,1-diethyl- can be produced through catalytic hydrogenation of cyclopentadiene derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, 1,1-diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert cyclopentane, 1,1-diethyl- to more saturated hydrocarbons using hydrogen gas and metal catalysts.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using halogens like chlorine or bromine in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), light or catalysts
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentane derivatives
Aplicaciones Científicas De Investigación
Cyclopentane, 1,1-diethyl- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other cyclopentane derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of cyclopentane, 1,1-diethyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Cyclopentane, 1,1-diethyl- can be compared with other similar compounds, such as:
Cyclopentane, 1,1-dimethyl-: Similar structure but with two methyl groups instead of ethyl groups.
Cyclopentane, 1,2-diethyl-: Ethyl groups attached to different carbon atoms in the cyclopentane ring.
Cyclohexane, 1,1-diethyl-: A six-membered ring with two ethyl groups attached to the same carbon atom.
Uniqueness
Cyclopentane, 1,1-diethyl- is unique due to the specific positioning of the ethyl groups on the same carbon atom, which can influence its chemical reactivity and physical properties compared to other cyclopentane derivatives.
Propiedades
Número CAS |
2721-38-2 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
1,1-diethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-9(4-2)7-5-6-8-9/h3-8H2,1-2H3 |
Clave InChI |
DPGQSDLGKGLNHC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



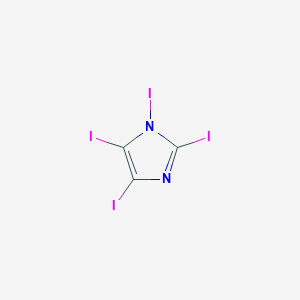
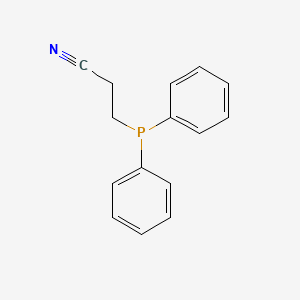
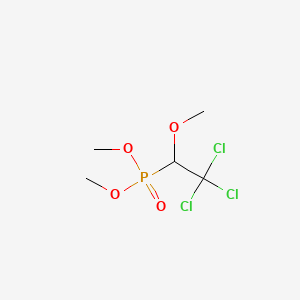
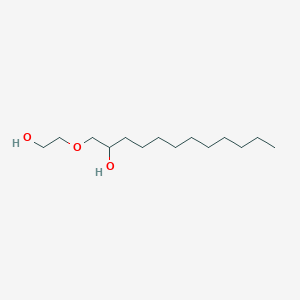

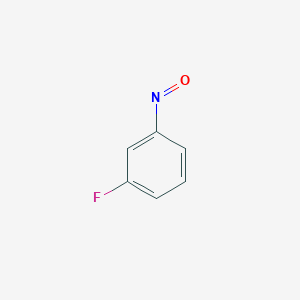

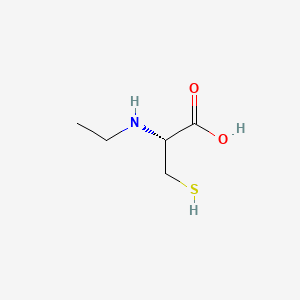
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)

![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
